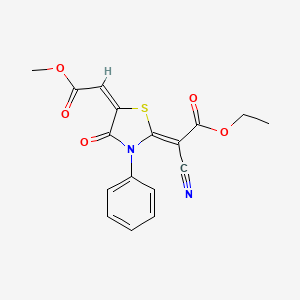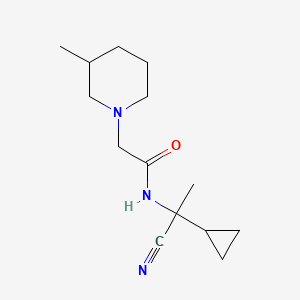
2-amino-N'-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N’-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a heterocyclic compound that features a benzothiophene core Benzothiophenes are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the Gewald reaction, which is a well-known method for constructing benzothiophene derivatives. The reaction starts with the condensation of a ketone, such as 4-oxo-1-phenylcyclohexane-1-carbonitrile, with ethyl cyanoacetate and elemental sulfur in the presence of a base like diethylamine . This forms the benzothiophene core, which can then be further functionalized to introduce the amino and carbohydrazide groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N’-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in different applications.
Aplicaciones Científicas De Investigación
2-amino-N’-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its structural features suggest potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-amino-N’-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites of these targets, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile
Uniqueness
What sets 2-amino-N’-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide apart from similar compounds is its unique combination of functional groups
Propiedades
IUPAC Name |
2-amino-N'-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c16-14-13(11-8-4-5-9-12(11)20-14)15(19)18-17-10-6-2-1-3-7-10/h1-3,6-7,17H,4-5,8-9,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTRHNAOYCTCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2599657.png)
![methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2599660.png)


![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2599665.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2599668.png)
![2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2599669.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2599671.png)
![2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid hydrochloride](/img/structure/B2599672.png)

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2599674.png)
![2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2599677.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2599680.png)
